molecular formula C20H41B B1380641 20-Bromo-1,1,1-trideuterioicosane CAS No. 202480-72-6

20-Bromo-1,1,1-trideuterioicosane

Cat. No. B1380641
M. Wt: 364.5 g/mol
InChI Key: CZASMUMJSKOHFJ-FIBGUPNXSA-N
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Description

20-Bromo-1,1,1-trideuterioicosane is a chemical compound with the molecular formula C20H41B and a molecular weight of 364.5 g/mol12. It is available for purchase from various chemical suppliers12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 20-Bromo-1,1,1-trideuterioicosane. However, bromination is a common transformation in organic synthesis and can be carried out using bromine and many other bromo compounds3.



Molecular Structure Analysis

The specific molecular structure analysis of 20-Bromo-1,1,1-trideuterioicosane is not available in the search results. However, bromodomains are known to bind acetylated lysine residues in histones and non-histone proteins via tandem bromodomains4.



Chemical Reactions Analysis

While there’s no specific information on the chemical reactions involving 20-Bromo-1,1,1-trideuterioicosane, bromo-organic compounds are widely used in organic synthesis for various transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 20-Bromo-1,1,1-trideuterioicosane are not available in the search results. However, all substances have distinct physical and chemical properties, and may undergo physical or chemical changes5.


Scientific Research Applications

Thermal Behavior of Brominated Compounds

Research has explored the thermal behavior of brominated compounds, focusing on how the position of the bromine atom affects pyroproduct distribution. For instance, brominated phenols' pyrolysis can indicate the potential formation of environmentally persistent dioxins and furans, depending on the bromine atoms' placement on the phenol structure. This research is crucial for understanding the environmental impact of brominated flame retardants and their decomposition products (Borojovich & Aizenshtat, 2002).

Synthesis and Reactivity of Brominated Alkenes

Another study demonstrates the synthetic utility of brominated alkenes in creating complex molecular structures. By treating bromoalkenes with alkynes, researchers have synthesized compounds with potential applications in materials science and catalysis, highlighting the importance of brominated intermediates in facilitating novel chemical transformations (Agou et al., 2015).

Brominated Building Blocks in Biosensors

The preparation of omega-functionalized eicosane-phosphate building blocks showcases the relevance of brominated compounds in developing biosensors. These building blocks, synthesized through halopolycarbon homologation involving brominated intermediates, can be used to study binding and structural organization on various surfaces, demonstrating the application of brominated compounds in the development of sensitive and selective biosensor devices (Jablonkai & Oroszlan, 2005).

Environmental Tracing with Bromoform

The use of bromoform, a brominated compound, as a potential tracer of coastal water masses illustrates an environmental application. Bromoform's distribution in seawater has been monitored to trace the movement of cooling water from industrial sources, such as nuclear power plants. This application underlines the role of brominated molecules in environmental monitoring and management (Yang, 2001).

Safety And Hazards

properties

IUPAC Name

20-bromo-1,1,1-trideuterioicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASMUMJSKOHFJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosane-1,1,1-d3,20-bromo-(9CI)

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